molecular formula C18H18O3 B073969 Ethyl 4-(4-biphenyl)-4-oxobutyrate CAS No. 1230-54-2

Ethyl 4-(4-biphenyl)-4-oxobutyrate

Cat. No.: B073969
CAS No.: 1230-54-2
M. Wt: 282.3 g/mol
InChI Key: PMVQNZOSDZOHCO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-biphenyl)-4-oxobutyrate is an organic compound with the molecular formula C18H18O3 It is characterized by its unique structure, which includes a phenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-biphenyl)-4-oxobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-oxo-4-(4-phenylphenyl)butanoate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-biphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Ethyl 4-(4-biphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(4-phenylphenyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s keto and ester groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzymatic catalysis or receptor-mediated processes, depending on the specific application.

Comparison with Similar Compounds

Ethyl 4-(4-biphenyl)-4-oxobutyrate can be compared with other similar compounds such as:

    Ethyl 2-oxo-4-phenylbutyrate: Similar structure but with a different substitution pattern.

    Ethyl 3-oxo-4-phenylbutanoate: Another related compound with variations in the position of the keto group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of ethyl 4-oxo-4-(4-phenylphenyl)butanoate.

Properties

IUPAC Name

ethyl 4-oxo-4-(4-phenylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-2-21-18(20)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVQNZOSDZOHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503955
Record name Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230-54-2
Record name Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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